Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI)
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Overview
Description
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is an organosilicon compound with the molecular formula C9H14ClNSi. It is a derivative of pyridine, where the pyridine ring is substituted with a trimethylsilyl group and a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) typically involves the reaction of 4-chloromethylpyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
While specific industrial production methods for Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) are not widely documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
Substituted Pyridines: Formed through nucleophilic substitution.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can stabilize intermediates during reactions, while the chloromethyl group can undergo substitution to form various derivatives. The molecular targets and pathways involved depend on the specific application and reaction.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Similar in structure but lacks the pyridine ring.
4-Chloromethylpyridine: Lacks the trimethylsilyl group.
4-[(Trimethylsilyl)methyl]pyridine: Similar but with a methyl group instead of a chloromethyl group.
Uniqueness
Pyridine, 4-[chloro(trimethylsilyl)methyl]-(9CI) is unique due to the presence of both the trimethylsilyl and chloromethyl groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile intermediate in organic synthesis and other applications .
Properties
CAS No. |
138761-52-1 |
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Molecular Formula |
C9H14ClNSi |
Molecular Weight |
199.75 g/mol |
IUPAC Name |
[chloro(pyridin-4-yl)methyl]-trimethylsilane |
InChI |
InChI=1S/C9H14ClNSi/c1-12(2,3)9(10)8-4-6-11-7-5-8/h4-7,9H,1-3H3 |
InChI Key |
IYBJNGMWMADEFS-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=NC=C1)Cl |
Synonyms |
Pyridine, 4-[chloro(trimethylsilyl)methyl]- (9CI) |
Origin of Product |
United States |
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